

An In-depth Technical Guide to Hydroxyacetic Acid Hydrazide: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Hydroxyacetohydrazide*

Cat. No.: *B021945*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyacetic acid hydrazide, also known as glycolic acid hydrazide, is a versatile bifunctional molecule that has garnered interest in various scientific fields, from medicinal chemistry to materials science. Its structure, combining a reactive hydrazide moiety with a hydroxyl group, makes it a valuable building block for the synthesis of a wide array of more complex molecules, most notably hydrazide-hydrazone derivatives with significant biological activities. This technical guide provides a comprehensive overview of the discovery and history of hydroxyacetic acid hydrazide, its synthesis and physicochemical properties, and its current and potential applications. The guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical entity.

Historical Perspective: The Genesis of Hydrazides and the Emergence of a Hydroxy-Functionalized Derivative

The story of hydroxyacetic acid hydrazide is intrinsically linked to the broader history of hydrazide chemistry, a field pioneered by the German chemist Theodor Curtius. In 1895, Curtius reported the first synthesis of simple acyl hydrazides, namely formic and acetic acid

hydrazides.^[1] This seminal work laid the foundation for the exploration of a new class of organic compounds and their derivatives.

While the exact date of the first synthesis of hydroxyacetic acid hydrazide is not definitively documented in readily available literature, its conceptualization follows directly from Curtius's foundational work. The parent compound, hydroxyacetic acid (glycolic acid), was first prepared in 1851 by the German chemist Adolph Strecker and the Russian chemist Nikolai Nikolaevich Sokolov.^[2] With the establishment of methods to convert carboxylic acids and their esters into hydrazides, it was a logical progression for chemists in the late 19th or early 20th century to apply these techniques to alpha-hydroxy acids like glycolic acid.

The primary impetus for the synthesis of hydrazides and their subsequent derivatives has been the search for new therapeutic agents. The discovery of the antitubercular activity of isonicotinic acid hydrazide (isoniazid) in the mid-20th century sparked immense interest in this class of compounds, leading to the synthesis and evaluation of a vast number of analogues, including those derived from functionalized carboxylic acids like hydroxyacetic acid.

Physicochemical Properties and Characterization

Hydroxyacetic acid hydrazide (CAS No: 3530-14-1) is a white crystalline solid at room temperature.^[3] Its bifunctional nature, possessing both a hydroxyl group and a hydrazide moiety, dictates its chemical reactivity and physical properties.

Property	Value	Source
Molecular Formula	C ₂ H ₆ N ₂ O ₂	[4][5]
Molecular Weight	90.08 g/mol	[4][6]
Appearance	White Crystalline Solid	[3]
Melting Point	90-93 °C	[3]
pKa (Predicted)	12.46 ± 0.18	[3]
Topological Polar Surface Area	75.4 Å ²	[6]
Hydrogen Bond Donor Count	3	[3]
Hydrogen Bond Acceptor Count	3	[3]

Analytical Characterization: The structure and purity of hydroxyacetic acid hydrazide are typically confirmed using a combination of spectroscopic and analytical techniques. While a specific, detailed protocol for hydroxyacetic acid hydrazide is not provided in the search results, standard methods for the characterization of organic compounds are applicable. This includes:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule.
- Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups present, such as the N-H, C=O, and O-H stretching vibrations.
- Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.
- Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, O) in the compound, which can be compared with the theoretical values calculated from the molecular formula.

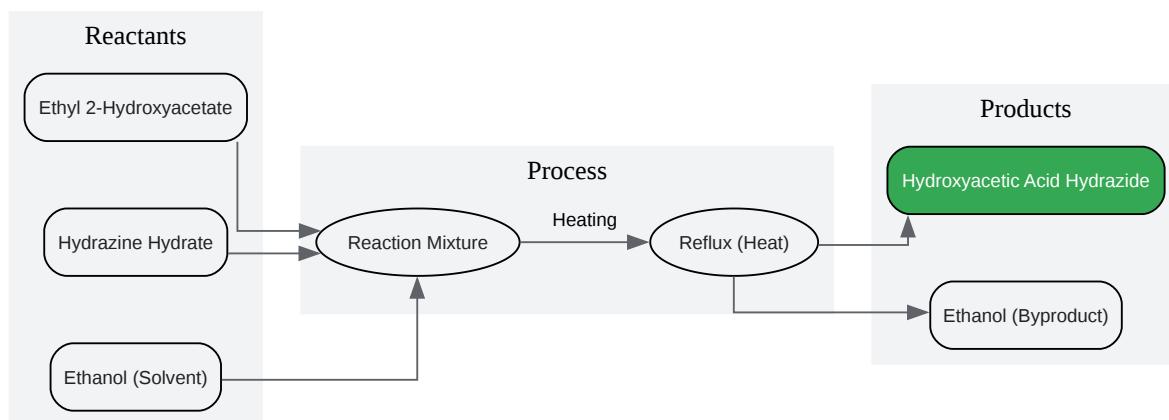
Synthesis of Hydroxyacetic Acid Hydrazide: A Methodological Overview

The most common and straightforward method for the synthesis of hydroxyacetic acid hydrazide is the hydrazinolysis of an ester of hydroxyacetic acid, typically ethyl or methyl hydroxyacetate. This reaction involves the nucleophilic attack of hydrazine on the ester carbonyl group, leading to the formation of the hydrazide and the corresponding alcohol as a byproduct.

Experimental Protocol: Synthesis from Ethyl 2-Hydroxyacetate

This protocol is adapted from a standard laboratory procedure for the synthesis of hydrazides.

Materials:


- Ethyl 2-hydroxyacetate
- Hydrazine hydrate (80-100%)
- Ethanol

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-hydroxyacetate (1.0 equivalent) in ethanol.
- Add hydrazine hydrate (1.05-1.2 equivalents) dropwise to the solution at room temperature with stirring.
- After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
- Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

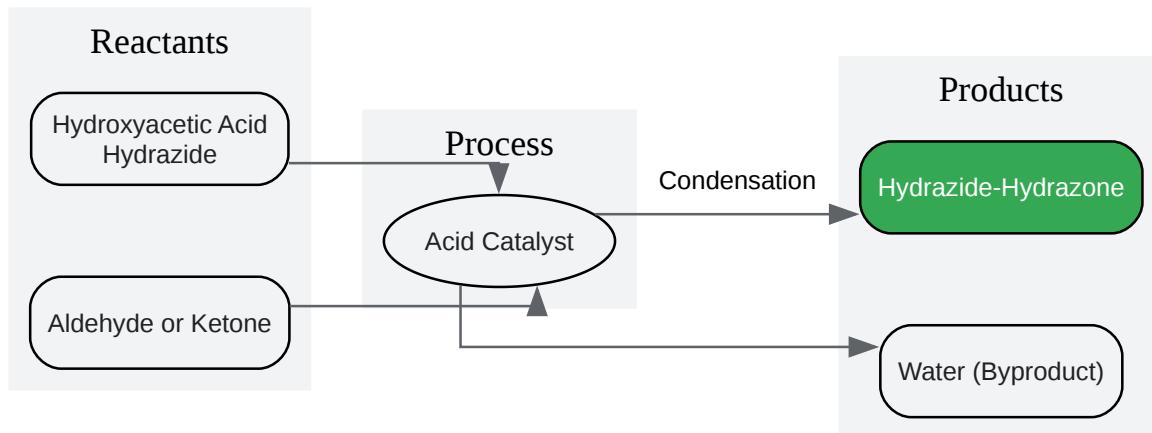
- The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure hydroxyacetic acid hydrazide.

A similar procedure has been reported to yield 2-hydroxyacetylhydrazine in 81% yield by heating ethyl 2-hydroxyacetate and hydrazine in ethanol at 85°C for 3 hours.[3]

[Click to download full resolution via product page](#)

Caption: Synthesis of Hydroxyacetic Acid Hydrazide.

Applications of Hydroxyacetic Acid Hydrazide


The primary application of hydroxyacetic acid hydrazide is as a chemical intermediate in the synthesis of more complex molecules, particularly those with pharmaceutical and biological relevance.

Precursor to Biologically Active Hydrazide-Hydrazone

The most significant use of hydroxyacetic acid hydrazide is in the synthesis of hydrazide-hydrazone derivatives. These compounds are formed through the condensation reaction of the hydrazide with various aldehydes and ketones. This modular synthesis allows for the creation of large libraries of compounds with diverse structures and biological activities.

Hydrazide-hydrazone derived from hydroxyacetic acid have been investigated for a range of biological activities, including:

- **Antimicrobial Activity:** A study reported the synthesis of a series of hydrazide-hydrazone of hydroxyacetic acid and their evaluation for in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria, and fungi.^[7] Some of these compounds exhibited significant bactericidal activity, in some cases exceeding that of commonly used antibiotics.
[\[7\]](#)

[Click to download full resolution via product page](#)

Caption: Formation of Hydrazide-Hydrazone.

Potential in Organic Synthesis

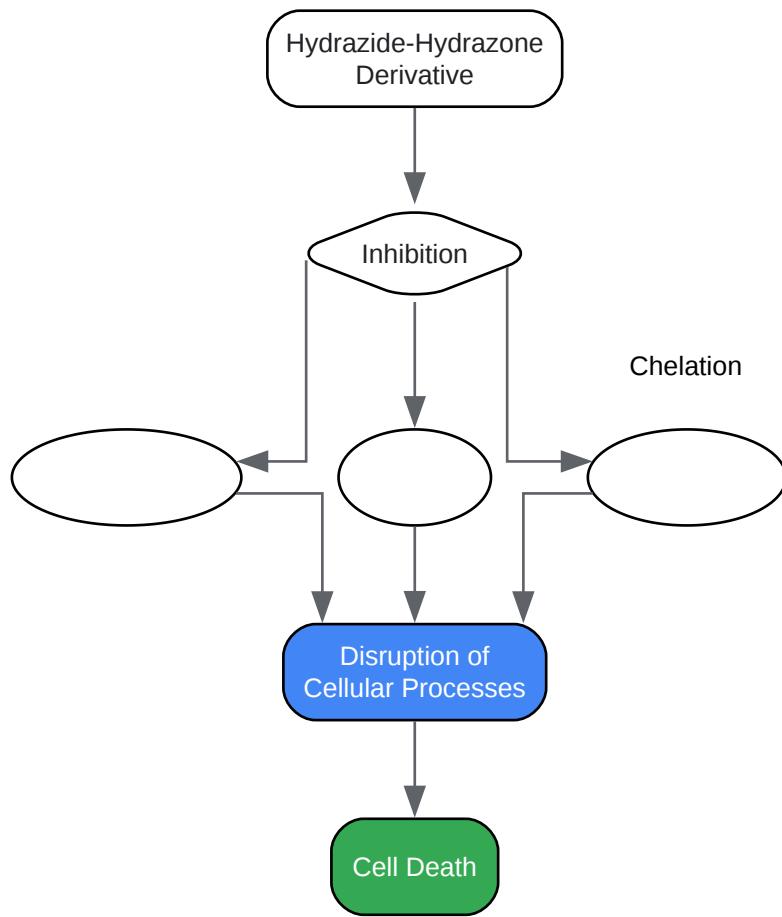
Beyond its role as a precursor to bioactive molecules, hydroxyacetic acid hydrazide is a useful building block in general organic synthesis.^[3] The presence of three reactive sites—the hydroxyl group, the primary amine of the hydrazide, and the secondary amine of the hydrazide—allows for a variety of chemical transformations, making it a versatile synthon for the construction of heterocyclic compounds and other complex organic molecules.

Contextual Applications of the Parent Compound: Glycolic Acid

While the direct industrial applications of hydroxyacetic acid hydrazide are not extensively documented, the wide-ranging uses of its parent compound, glycolic acid, provide context for the potential utility of its derivatives. Glycolic acid is used in:

- The textile industry as a dyeing and tanning agent.[8][9]
- The production of biodegradable polymers such as polyglycolic acid (PGA).[8]
- Industrial cleaning formulations for descaling and rust removal.[8][10]
- The cosmetics industry as an exfoliant in skincare products.[10][11]

The functionalization of glycolic acid to its hydrazide derivative could potentially modify or enhance its properties for some of these applications, for example, by improving its chelating ability or its reactivity in polymerization processes.


Mechanism of Action of Hydrazide Derivatives

The biological activity of hydrazide-hydrazone is attributed to their ability to interact with various biological targets. While the specific mechanism of action for derivatives of hydroxyacetic acid hydrazide has not been fully elucidated, studies on other hydrazide-hydrazone compounds suggest several potential modes of action.

The antibacterial potency of some hydrazide-hydrazone may be linked to their strong binding interactions in the active site of DNA gyrase, an essential bacterial enzyme involved in DNA replication.[12] Inhibition of this enzyme leads to the disruption of bacterial cell division and ultimately cell death.

Other potential mechanisms of action for hydrazide derivatives include:

- Inhibition of tubulin polymerization: Some hydrazide-hydrazone compounds have been found to inhibit the polymerization of tubulin, a key component of the cytoskeleton, which can lead to anticancer activity.
- Chelation of metal ions: The hydrazide-hydrazone moiety can act as a chelating agent for metal ions that are essential for the function of various enzymes in pathogenic microorganisms.

[Click to download full resolution via product page](#)

Caption: Potential Mechanisms of Action of Hydrazide-Hyrazones.

Future Outlook

Hydroxyacetic acid hydrazide remains a molecule of significant interest, primarily due to its utility as a scaffold for the development of new bioactive compounds. The ease of its synthesis and the modular nature of the subsequent hydrazone formation make it an attractive starting material for high-throughput screening and drug discovery programs.

Future research in this area is likely to focus on:

- Expansion of the chemical space: The synthesis of novel hydrazide-hydrazone libraries with greater structural diversity to explore a wider range of biological targets.

- Elucidation of specific mechanisms of action: Detailed mechanistic studies to identify the precise molecular targets of bioactive derivatives of hydroxyacetic acid hydrazide.
- Development of new applications: Exploration of the use of hydroxyacetic acid hydrazide and its derivatives in materials science, for example, in the development of new polymers or functional coatings.

Conclusion

From its historical roots in the pioneering work of Theodor Curtius to its current role as a valuable building block in medicinal chemistry, hydroxyacetic acid hydrazide is a compound with a rich scientific heritage and a promising future. Its straightforward synthesis, versatile reactivity, and the demonstrated biological activity of its derivatives ensure its continued relevance in the ongoing search for new scientific and therapeutic innovations. This technical guide has provided a comprehensive overview of the key aspects of this important molecule, offering a foundation for further research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycolic acid - Wikipedia [en.wikipedia.org]
- 3. Hydroxyacetic Acid Hydrazide | 3530-14-1 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. Hydroxyacetic Acid Hydrazide | CAS: 3530-14-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. 2-Hydroxyacetohydrazide | C₂H₆N₂O₂ | CID 350536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and in vitro antimicrobial activity of hydrazide-hydrazone of 2-substituted acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinfo.com [nbinfo.com]
- 9. Glycolic Acid | Solvents | Hydrite.com [hydrite.com]
- 10. sdruntaichem.com [sdruntaichem.com]
- 11. laballey.com [laballey.com]
- 12. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Hydroxyacetic Acid Hydrazide: Discovery, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b021945#discovery-and-history-of-hydroxyacetic-acid-hydrazide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com